2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate
Overview
Description
2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1311313-76-4 . It has a molecular weight of 310.32 and is used in various applications in scientific research, including drug discovery, organic synthesis, and catalysis studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Research on Related Compounds
Synthesis and Reactivity in Organic Chemistry : Research on related heterocyclic compounds and their reactivity provides a foundation for understanding how "2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate" might be synthesized and used in organic synthesis. For instance, studies on the reactivity of indolylmethylium ions with nucleophiles offer insights into synthetic strategies that could be applied to similar trifluoroethyl and morpholinylmethyl functionalized compounds (E. Follet, G. Berionni, P. Mayer, H. Mayr, 2015).
Stereochemistry and Conformational Studies : Research on N-Trifyl substituted 1,4-diheterocyclohexanes explores stereochemistry and the Perlin effect, offering a glimpse into how conformational dynamics can influence the properties and reactivity of heterocyclic compounds. Such studies are crucial for designing molecules with desired biological or chemical properties (B. Shainyan, I. Ushakov, L. L. Tolstikova, A. Koch, E. Kleinpeter, 2008).
Application in Peptide Synthesis : The structural basis for the superiority of certain morpholinium and piperidinium salts in peptide synthesis highlights their utility as modular coupling reagents. This research underscores the importance of heterocyclic compounds in facilitating bond formation in complex organic molecules, which could extend to the use of "this compound" in similar synthetic applications (A. Olczak, M. Blaszczyk, M. Główka, B. Kolesińska, Z. Kaminski, 2008).
Ionic Liquid Crystals : Studies on piperidinium, piperazinium, and morpholinium ionic liquid crystals demonstrate the potential of heterocyclic compounds in material science, particularly in creating materials with unique phase behavior and properties. Such research may inspire the exploration of "this compound" in the development of new materials or liquid crystals (K. Lava, K. Binnemans, T. Cardinaels, 2009).
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMWWGTBNMZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC(F)(F)F)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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